![molecular formula C8H15NO4S B1303009 Ethyl 2-(1,1-dioxidothiomorpholino)acetate CAS No. 343334-01-0](/img/structure/B1303009.png)
Ethyl 2-(1,1-dioxidothiomorpholino)acetate
Description
Synthesis Analysis
The synthesis of related compounds involves multicomponent reactions that are efficient and can be performed at room temperature. For instance, the synthesis of novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio)acetates is achieved through a one-pot reaction of aldehydes, 2-amino benzimidazole, and ethyl 2-mercaptoacetate using Ni(NO3)2.6H2O as a homogeneous catalyst. This method is advantageous due to its high yields, short reaction times, and simple workup .
Molecular Structure Analysis
While the molecular structure of Ethyl 2-(1,1-dioxidothiomorpholino)acetate is not directly analyzed in the provided papers, the characterization of similar compounds is typically performed using techniques such as Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR), and Mass Spectrometry (MS). These techniques confirm the structure and composition of the synthesized compounds .
Chemical Reactions Analysis
The papers describe the reactions of related acetate compounds. For example, ethyl 2-(2-chloroethoxy)acetate undergoes base-catalyzed hydrolysis to yield 2-oxo-1,4-dioxane and acid-catalyzed hydrolysis to produce 2-(2-chloroethoxy)acetic acid. These reactions demonstrate the reactivity of such esters under different conditions and can be indicative of the behavior of Ethyl 2-(1,1-dioxidothiomorpholino)acetate under similar circumstances .
Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-(1,1-dioxidothiomorpholino)acetate can be inferred from the properties of similar compounds discussed in the papers. Typically, these properties include solubility, melting point, boiling point, and stability, which are essential for practical applications. The compounds in the papers are characterized using analytical techniques, which provide detailed information about their properties .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .
properties
IUPAC Name |
ethyl 2-(1,1-dioxo-1,4-thiazinan-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-2-13-8(10)7-9-3-5-14(11,12)6-4-9/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVBKMSCALADDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCS(=O)(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376929 | |
Record name | Ethyl (1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820736 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 2-(1,1-dioxidothiomorpholino)acetate | |
CAS RN |
343334-01-0 | |
Record name | Ethyl (1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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